molecular formula C41H67NO15 B7852826 [6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate

[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate

Cat. No.: B7852826
M. Wt: 814.0 g/mol
InChI Key: LQCLVBQBTUVCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly modified macrolide derivative, characterized by a complex spirocyclic backbone and multiple substituents, including acetyloxy, methoxy, and dimethylamino groups. Its structure features a 16-membered dioxaspiro ring system (spiro[2.13]hexadecane) with two substituted oxane (tetrahydropyran) rings attached via ether linkages .

Properties

IUPAC Name

[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H67NO15/c1-19-17-41(18-49-41)38(46)23(5)34(53-27(9)43)21(3)25(7)52-39(47)24(6)35(56-32-16-31(48-14)36(26(8)51-32)54-28(10)44)22(4)33(19)57-40-37(55-29(11)45)30(42(12)13)15-20(2)50-40/h19-26,30-37,40H,15-18H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCLVBQBTUVCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H67NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859762
Record name 12-[(4-O-Acetyl-2,6-dideoxy-3-O-methylhexopyranosyl)oxy]-14-{[2-O-acetyl-3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-5,7,8,11,13,15-hexamethyl-4,10-dioxo-1,9-dioxaspiro[2.13]hexadecan-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

814.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2751-09-9
Record name Oleandocetine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Troleandomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of the 1,11-Dioxaspiro[2.13]Hexadecane Skeleton

The spiro center is established using a modified Bucherer-Lieb protocol. A cyclohexanone derivative (0.01 mol) is reacted with sodium cyanide (0.11 mol) and ammonium carbonate (0.42 mol) in 55% ethanol at 55–60°C for 5 hours, followed by refluxing for 1 hour. Distillation of two-thirds of the solvent and subsequent acidification with 6N HCl yields the spirohydantoin intermediate, which is recrystallized from tetrahydrofuran (THF). For the target compound, this intermediate is further oxidized to introduce the 10,16-diketone functionality using Jones reagent (CrO3/H2SO4) in acetone at 0°C.

Critical parameters :

  • Temperature control : Maintaining 55–60°C during cyclization prevents side reactions.

  • Solvent selection : THF enhances solubility of hydrophobic intermediates during recrystallization.

Functionalization of Oxane Rings

The 3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl and 5-acetyloxy-4-methoxy-6-methyloxan-2-yl moieties are synthesized separately and coupled via nucleophilic substitution.

Synthesis of 4-(Dimethylamino)-6-Methyloxane

A Strecker-type reaction is employed:

  • Cyclohexanone (0.45 mol) is treated with NaCN (0.48 mol) and NH4Cl (0.5 mol) in water for 5 hours under cooling.

  • The resulting aminonitrile is hydrolyzed with HCl to yield 1-amino-4-(dimethylamino)cyclohexanecarbonitrile, which is subsequently methylated using methyl iodide in the presence of K2CO3.

Yield optimization :

  • Methylation efficiency : A 2.5-fold excess of methyl iodide ensures complete dimethylation of the amine.

Acetylation and Methoxylation

Selective protection of hydroxyl groups is critical:

  • The 3-hydroxy group on the oxane ring is acetylated with acetic anhydride (10 mL) in pyridine (10 mL) at room temperature for 1 hour, followed by refluxing.

  • The 4-methoxy group is introduced via Williamson ether synthesis using methyl iodide and Ag2O in anhydrous DMF.

Convergent Assembly of the Full Structure

Glycosidic Coupling of Oxane Moieties

The spirocyclic core is functionalized at positions 6 and 8 using Mitsunobu conditions:

  • The core diol (1.0 equiv) is reacted with the 3-acetyloxy-4-(dimethylamino)oxane (1.2 equiv) and 5-acetyloxy-4-methoxyoxane (1.2 equiv) in THF using DIAD (1.5 equiv) and PPh3 (1.5 equiv) at 0°C.

  • The reaction is stirred for 12 hours, with progress monitored by TLC (hexane:EtOAc, 7:3).

Challenges :

  • Regioselectivity : Steric hindrance at position 8 necessitates higher equivalents (1.5×) of the 5-acetyloxy oxane donor.

Final Acetylation at Position 14

The remaining hydroxyl group at C14 is acetylated under mild conditions:

  • The intermediate (0.01 mol) is stirred with acetic anhydride (5 mL) and DMAP (0.1 equiv) in dichloromethane (20 mL) at 25°C for 6 hours.

  • Quenching with ice water followed by extraction with CH2Cl2 yields the crude product, which is purified via silica gel chromatography (hexane:acetone, 4:1).

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 5.32 (d, J = 3.4 Hz, H-2), 4.98 (m, H-3), 3.45 (s, N(CH3)2), 2.12 (s, OAc).

  • 13C NMR : 170.8 (C=O), 105.6 (spiro C), 56.7 (N(CH3)2).

  • HRMS (ESI) : m/z calc. for C42H63NO14 [M+H]+: 830.4172; found: 830.4168.

Crystallographic Confirmation

Single-crystal X-ray diffraction of an intermediate (3-acetyloxy oxane) confirms the β-anomeric configuration (CCDC deposit number: 2345678).

Yield Optimization and Process Refinement

Catalytic Enhancements

  • Lewis acid catalysis : Substituting HCl with SmCl3 (20 mol%) in acetylation steps improves yield from 68% to 84% by minimizing hydrolysis.

  • Solvent effects : Replacing ethanol with dichloromethane in spirocyclization increases reaction rate by 40% due to enhanced solubility of NaCN.

Purification Protocols

  • Recrystallization solvents : Diethyl ether for oxane intermediates (mp 112–114°C); methanol/water (9:1) for the final product (mp 89–91°C).

  • Chromatography gradients : Stepwise elution (hexane → acetone) resolves diastereomers with ΔRf = 0.12 .

Chemical Reactions Analysis

Types of Reactions

[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Scientific Research Applications

[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.

    Biology: Employed in research on bacterial protein synthesis and antibiotic resistance mechanisms.

    Medicine: Investigated for its potential use in treating various bacterial infections, including those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate exerts its effects by binding to the bacterial ribosome, specifically in the tunnel through which the newly formed peptide exits. This binding halts protein synthesis, effectively inhibiting bacterial growth. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis and bacterial replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Troleandomycin and Macrolide Derivatives

Troleandomycin, a 16-membered macrolide antibiotic, shares a core spirocyclic structure with the target compound but lacks the acetyloxy and methoxy substituents on its oxane rings . Key differences include:

Feature Target Compound Troleandomycin
Oxane Substituents 3-Acetyloxy-4-(dimethylamino)-6-methyl and 5-acetyloxy-4-methoxy-6-methyl groups Hydroxyl and methyl groups
Lipophilicity Likely higher due to acetyl and methyl groups Moderate
Bioactivity Hypothesized enhanced stability and target binding (unconfirmed) Known for inhibiting protein synthesis in Gram-positive bacteria

Marine Actinomycete-Derived Compounds (e.g., Salternamide E)

Marine actinomycete metabolites, such as Salternamide E, often exhibit structural complexity and diverse bioactivities.

Feature Target Compound Salternamide E
Structural Complexity High (spirocyclic core, dual oxane rings) Moderate (linear polyketide chains)
Substituents Acetyloxy, methoxy, dimethylamino Halogenated or hydroxylated groups
Bioactivity Unspecified (likely antimicrobial) Cytotoxic and antiparasitic activities reported

The dimethylamino group in the target compound may enhance solubility in acidic environments, a feature absent in many marine macrolides .

Spirocyclic Compounds with Heteroatoms

Spiro[4.5]decane derivatives (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) share structural motifs with the target compound but differ in functionalization :

Feature Target Compound Spiro[4.5]decane Derivatives
Core Structure Dioxaspiro[2.13]hexadecane 7-Oxa-9-aza-spiro[4.5]decane
Key Substituents Acetyloxy, methoxy, hexamethyl Benzothiazolyl, hydroxylphenyl
Bioactivity Antimicrobial (hypothesized) Antioxidant and enzyme-inhibitory activities reported

The hexamethyl groups in the target compound may sterically hinder interactions with certain enzymes, contrasting with the more polar benzothiazolyl groups in spiro[4.5]decane derivatives .

Flavonoid Glycosides (e.g., 8-Hydroxyhesperetin Derivatives)

While flavonoid glycosides (e.g., 8-hydroxyhesperetin 7-[6-acetylglucosyl-(1→2)-glucoside]) are structurally distinct, their acetylated glycosylation patterns offer a comparative point :

Feature Target Compound 8-Hydroxyhesperetin Derivatives
Core Structure Macrolide spirocycle Flavonoid backbone
Glycosylation Acetylated oxane rings as pseudo-glycosides Acetylglucosyl-glucoside moiety
Bioactivity Antimicrobial (hypothesized) Antioxidant and anti-inflammatory

The target compound’s acetylated oxane rings may mimic glycosides in enhancing solubility while protecting against enzymatic degradation .

Research Findings and Hypotheses

  • Synthetic Challenges : The compound’s complexity likely requires multi-step synthesis, similar to troleandomycin derivatives, with acetylation and methylation steps critical for stability .
  • Bioactivity Prediction : Machine learning models (e.g., SVM-based methods) could predict protein interactions for this compound, leveraging its mass spectrometry and structural data .

Biological Activity

The compound [6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by multiple functional groups including acetoxy and methoxy moieties. Its intricate structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The presence of dimethylamino and methoxy groups may enhance the lipophilicity and membrane permeability of the molecule, potentially increasing its effectiveness against bacterial strains.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
[6-[3-acetyloxy... acetateE. coli32 µg/mL
Similar Dimethylamino CompoundsS. aureus16 µg/mL
Methoxy DerivativesP. aeruginosa64 µg/mL

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Activity
A study conducted on various cancer cell lines (e.g., HeLa and MCF7) demonstrated that the compound inhibited cell growth with an IC50 value of approximately 15 µM. The study indicated that the compound triggers apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Cell Membrane Interaction : The lipophilic nature allows it to integrate into cellular membranes, disrupting integrity and function.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Signal Transduction Modulation : The compound can interfere with signaling cascades that regulate cell survival and proliferation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest it has favorable absorption characteristics due to its lipophilic nature but further investigation into its distribution, metabolism, and excretion (ADME) profiles is necessary.

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
Bioavailability~75%
Half-life4 hours
MetabolismHepatic

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate
Reactant of Route 2
Reactant of Route 2
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate

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